(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C21H27N3O5S3 This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylsulfonyl chloride with piperazine to form an intermediate, which is then reacted with 2-thienylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)sulfonylpiperazine: Similar in structure but lacks the 2-thienylsulfonyl group.
(4-Methylphenyl)sulfonylphenylmethanone: Contains a phenyl group instead of the piperazine ring.
(4-Nitrophenyl)sulfonyltryptophan: A sulfonamide compound with different substituents.
Uniqueness
(4-METHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the 4-methylphenyl and 2-thienylsulfonyl groups attached to the piperazine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
(4-methylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13-4-6-14(7-5-13)16(19)17-8-10-18(11-9-17)23(20,21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWKGSBVPAASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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